An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (HDDA)
An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (HDDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,6-Hexanediol (B165255) diacrylate (HDDA). It is intended for professionals in research and development who require detailed technical information on this versatile difunctional monomer.
Introduction
1,6-Hexanediol diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer widely utilized in the manufacturing of polymers.[1] Its chemical structure, featuring two acrylate groups separated by a six-carbon aliphatic chain, allows it to act as a crosslinking agent, forming three-dimensional polymer networks upon polymerization.[2] HDDA is particularly valued in applications requiring rapid curing, such as those initiated by ultraviolet (UV) light or electron beam (EB) radiation.[3] Key characteristics include low viscosity, low volatility, and the ability to impart flexibility, adhesion, and resistance to heat and chemicals to the final polymer.[4][5] These properties make it a crucial component in formulations for coatings, inks, adhesives, 3D printing resins, and biomedical materials.[4][6]
Chemical Structure and Identification
The chemical structure of 1,6-Hexanediol diacrylate consists of a linear hexane-1,6-diol molecule esterified at both hydroxyl groups with acrylic acid.
Caption: Chemical Structure of 1,6-Hexanediol Diacrylate (HDDA).
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate)[4] |
| Synonyms | HDDA, HDODA, Hexamethylene diacrylate[4][7] |
| CAS Number | 13048-33-4[8] |
| EC Number | 235-921-9[8] |
| Molecular Formula | C₁₂H₁₈O₄[8] |
| SMILES | C=CC(=O)OCCCCCCOC(=O)C=C[7] |
| InChIKey | FIHBHSQYSYVZQE-UHFFFAOYSA-N[7] |
Physicochemical Properties
HDDA is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[7][9] Its properties can vary slightly depending on the grade and inhibitor content. Technical grades are often supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during storage.[1][10]
Table 2: Quantitative Physicochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Molecular Weight | 226.27 g/mol [7] | |
| Density | 1.01 - 1.20 g/cm³[2][8] | at 20-25°C |
| Viscosity | 9 - 15 mPa·s (cP)[5][11] | at 25°C |
| Boiling Point | >250°C[5] | |
| Melting / Freezing Point | 5°C to 7.8°C[6][8] | |
| Flash Point | >110°C (>200°F)[7][8] | Closed cup |
| Refractive Index (n20/D) | 1.456[2] | at 20°C |
| Vapor Pressure | <0.01 mmHg (0.0006 - 0.001 hPa)[2][3] | at 20°C |
| Water Solubility | 343 mg/L[3][8] | at 20°C |
| Log Kow (Octanol-Water) | 2.62 - 3.08[3][7] | at 25°C |
| Glass Transition Temp (Tg) | 43°C[10][12] | |
Experimental Protocols
Synthesis via Direct Esterification
HDDA is commercially prepared via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[4] Water is removed during the reaction, typically by azeotropic distillation with a solvent like cyclohexane (B81311), to drive the equilibrium towards the product.[1][5]
Caption: General workflow for the synthesis and purification of HDDA.
Protocol: Synthesis of 1,6-Hexanediol Diacrylate [1][5][11][13]
-
Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, heating mantle, thermometer, Dean-Stark trap, and a reflux condenser.
-
Charging Reagents: To the flask, add 1,6-hexanediol (1.0 mol), acrylic acid (e.g., 2.5 mol, an excess to drive the reaction), cyclohexane (as water-carrying agent, ~65% of total reactant mass), a catalyst such as p-toluenesulfonic acid (p-TSA) (~1.5% of total reactant mass), and a polymerization inhibitor like MEHQ or a copper sulfate (B86663)/sodium bisulfate mixture.
-
Esterification Reaction: Heat the mixture to reflux (typically 80-90°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.
-
Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value reaches a predetermined low level. The reaction time is typically 90 minutes to 4 hours.
-
Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate (NaHCO₃) solution and a 5% sodium hydroxide (B78521) (NaOH) solution to neutralize the acidic catalyst and remove excess acrylic acid.
-
Washing & Drying: Wash the organic layer with a 20% sodium chloride (brine) solution, followed by distilled water until neutral. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent. Remove the cyclohexane solvent and any remaining volatile impurities under reduced pressure using a rotary evaporator (e.g., at 50-60°C) to yield the final product, 1,6-hexanediol diacrylate.
Characterization by FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized HDDA by identifying its characteristic functional groups.
Protocol: FTIR Analysis
-
Sample Preparation: Place a small drop of the purified HDDA liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Analyze the resulting spectrum for key absorption peaks:
-
C=O stretch (ester): A strong peak around 1720-1730 cm⁻¹.
-
C=C stretch (acrylate): A peak around 1620-1640 cm⁻¹.
-
=C-H bend (acrylate): Peaks around 1410 cm⁻¹ and 810 cm⁻¹.
-
C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ region.
-
C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region. The disappearance of the broad O-H stretch from the starting materials (alcohol and carboxylic acid) around 3000-3500 cm⁻¹ indicates the completion of the esterification.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of HDDA and identify any residual starting materials or byproducts.
Protocol: GC-MS Analysis [14]
-
Standard Preparation: Prepare a standard stock solution of high-purity HDDA (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 20 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve a sample of the synthesized HDDA in the solvent to a concentration within the calibration range.
-
GC-MS Conditions (Example):
-
GC Column: DB-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column.
-
Injection: 1 µL, splitless mode.
-
Injector Temperature: 270°C.
-
Oven Program: Start at 60°C, ramp at 10°C/min to 180°C, hold for 5 min, then ramp at 20°C/min to 310°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line: 280°C.
-
Ionization: Electron Ionization (EI), 70 eV.
-
-
Data Analysis: Quantify the HDDA content in the sample by comparing its peak area to the calibration curve generated from the standards (external standard method). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).
Reactivity and Polymerization Mechanism
The primary chemical reactivity of HDDA is centered on its two terminal acrylate groups, which readily undergo free-radical polymerization.[15] This reaction is the basis for its use in UV/EB curing applications. The polymerization proceeds via the classic three stages: initiation, propagation, and termination.
Caption: Free-radical polymerization and crosslinking of HDDA.
-
Initiation: Upon exposure to UV light, a photoinitiator molecule absorbs energy and decomposes into highly reactive free radicals.[16]
-
Propagation: A free radical attacks the carbon-carbon double bond of an acrylate group on an HDDA molecule, forming a new radical and initiating chain growth. This new radical then reacts with other HDDA monomers, rapidly propagating the polymer chain.
-
Crosslinking: Because HDDA has two acrylate groups, a growing polymer chain can incorporate an HDDA monomer and then the second acrylate group on that same monomer unit can be attacked by another growing chain. This creates covalent bonds between polymer chains, leading to the formation of a crosslinked 3D network.
-
Termination: The reaction ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, "dead" polymer chain.[7]
Applications in Research and Drug Development
While HDDA is a potent skin sensitizer (B1316253) and requires careful handling, its unique properties make it a valuable tool in research, including biomedical applications.[17][18]
UV-Curable Formulations
HDDA is a common reactive diluent in UV-curable coatings and inks.[19] It is used to reduce the viscosity of formulations, making them easier to apply, while also participating in the curing reaction to enhance properties like hardness, chemical resistance, and adhesion.[12]
Hydrogels for Drug Delivery
In drug development, HDDA can be used as a crosslinking agent to form hydrogels.[20][21] Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents. The crosslink density, controlled by the concentration of HDDA, influences the hydrogel's swelling behavior, mechanical strength, and the release rate of the encapsulated drug.[22] The ability to rapidly form these hydrogels via photopolymerization under mild conditions is advantageous for encapsulating sensitive biologic drugs.
Caption: Role of HDDA in forming a drug delivery hydrogel matrix.
Biomaterials and Tissue Engineering
HDDA is used in the synthesis of polymer scaffolds for tissue engineering and in the fabrication of medical devices.[6] Its fast curing allows for the creation of complex structures with high precision using techniques like stereolithography (3D printing).[23] The mechanical properties of the resulting polymer can be tuned by adjusting the formulation, making it adaptable for various biomedical applications.
Safety and Handling
1,6-Hexanediol diacrylate is an irritant to the skin and eyes and is a known skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[8][21] Therefore, appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.
References
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- 17. osha.gov [osha.gov]
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- 20. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
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